Phosphine oxide, (2-methylphenyl)diphenyl-
Overview
Description
Phosphine oxide, (2-methylphenyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a 2-methylphenyl and two phenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphine oxide, (2-methylphenyl)diphenyl- typically involves the reaction of diphenylphosphine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which is subsequently oxidized to yield the desired phosphine oxide.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through recrystallization or chromatography techniques to achieve high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Phosphine oxide, (2-methylphenyl)diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation, along with appropriate catalysts.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: The corresponding phosphine.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
Scientific Research Applications
Phosphine oxide, (2-methylphenyl)diphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine oxide, (2-methylphenyl)diphenyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates. The compound’s phosphine oxide group is crucial for its binding affinity and catalytic activity, interacting with molecular targets through coordination bonds.
Comparison with Similar Compounds
Diphenylphosphine oxide: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.
Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic effects.
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Features additional methyl groups, influencing its reactivity and applications.
Uniqueness: Phosphine oxide, (2-methylphenyl)diphenyl- is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
1-diphenylphosphoryl-2-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)21(20,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWNLHYHBAVUHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502230 | |
Record name | (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-26-2 | |
Record name | (2-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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